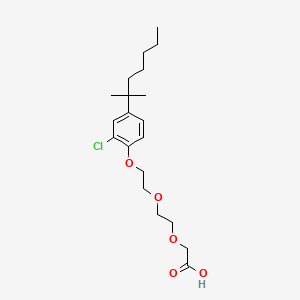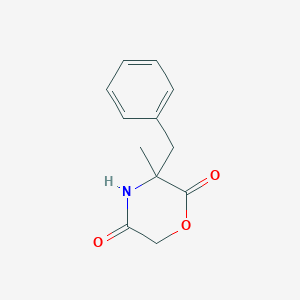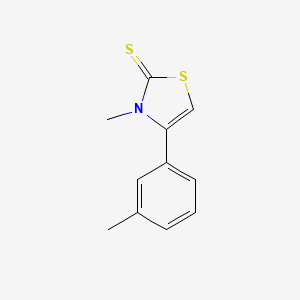![molecular formula C12H20O3 B14329725 {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane CAS No. 98238-30-3](/img/structure/B14329725.png)
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methoxybutynyl group and a methoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with 4-methoxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. This is followed by the protection of the hydroxyl group using methoxymethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of this compound with an alkane group.
Substitution: Formation of various substituted cyclohexane derivatives.
科学的研究の応用
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
類似化合物との比較
Similar Compounds
Vanillin acetate: Similar in having methoxy groups but differs in its aromatic structure.
tert-Butyl carbamate: Shares the presence of a carbamate group but has a different core structure.
2-Fluorodeschloroketamine: Similar in having a substituted cyclohexane ring but differs in its pharmacological properties.
Uniqueness
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is unique due to its combination of a cyclohexane ring with both methoxybutynyl and methoxymethyl groups
特性
CAS番号 |
98238-30-3 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
4-methoxybut-2-ynoxymethoxycyclohexane |
InChI |
InChI=1S/C12H20O3/c1-13-9-5-6-10-14-11-15-12-7-3-2-4-8-12/h12H,2-4,7-11H2,1H3 |
InChIキー |
OTFICZTZVDUQQG-UHFFFAOYSA-N |
正規SMILES |
COCC#CCOCOC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


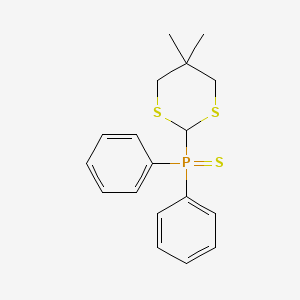
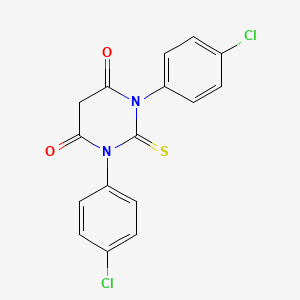
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
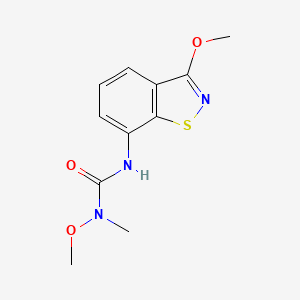
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
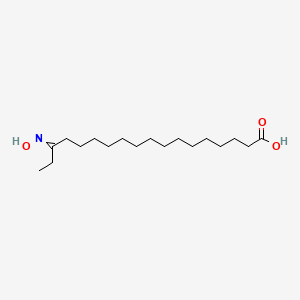
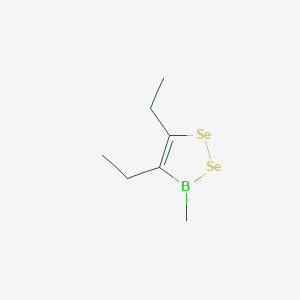
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
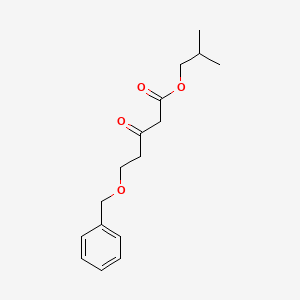
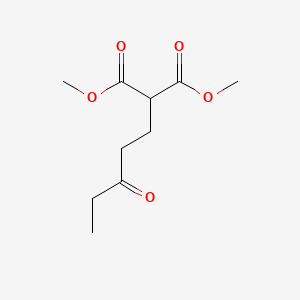
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
